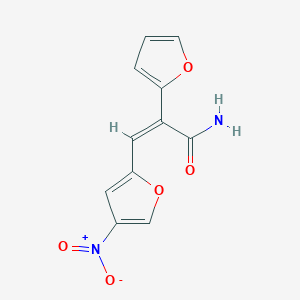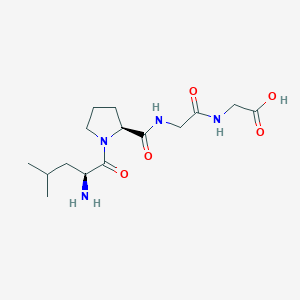
L-Leucyl-L-prolylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino acids and pyrrolidine rings, making it a subject of interest in organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid typically involves the formation of pyrrole carboxamides from pyrrole carboxaldehyde and formamides or amines. This process can be achieved through oxidative amidation involving pyrrole acyl radicals . The method is operationally simple and provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields using inexpensive reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation can yield various pyrrole carboxamides, which are valuable intermediates in organic synthesis .
科学的研究の応用
2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid has several scientific research applications:
Biology: The compound’s structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Pyrrole-3-carboxamide derivatives: These compounds share structural similarities with 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid and have been studied for their biological activities, including as EZH2 inhibitors.
Oroidin alkaloids: These sponge-derived secondary metabolites contain pyrrole carboxamide moieties and exhibit a broad range of biological activities.
Uniqueness
The uniqueness of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid lies in its specific combination of amino acids and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
83834-53-1 |
|---|---|
分子式 |
C15H26N4O5 |
分子量 |
342.39 g/mol |
IUPAC名 |
2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N4O5/c1-9(2)6-10(16)15(24)19-5-3-4-11(19)14(23)18-7-12(20)17-8-13(21)22/h9-11H,3-8,16H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t10-,11-/m0/s1 |
InChIキー |
RMXUZTOTKBOUNO-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


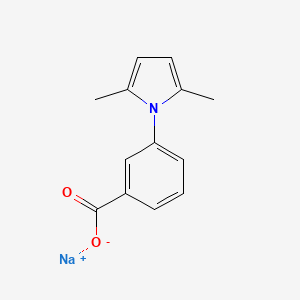
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
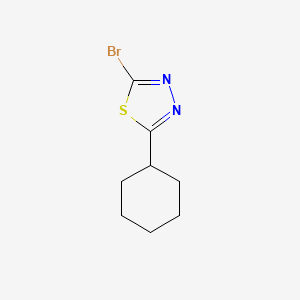
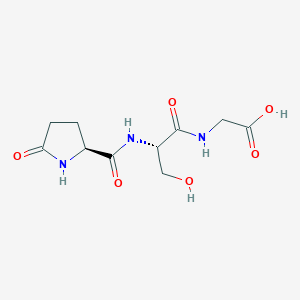
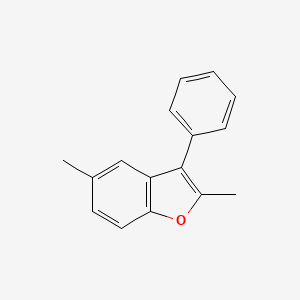
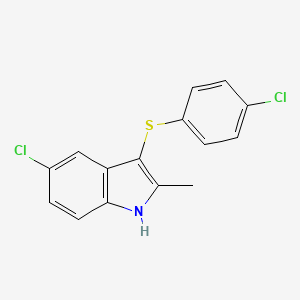
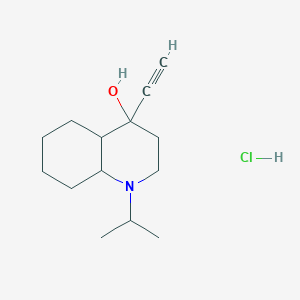
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
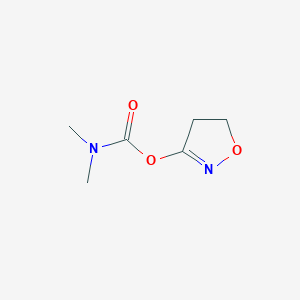

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
